molecular formula C17H9ClF3NO3 B2809447 2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone CAS No. 763130-52-5

2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone

Cat. No.: B2809447
CAS No.: 763130-52-5
M. Wt: 367.71
InChI Key: JHJDXLBYGGJKGS-UHFFFAOYSA-N
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Description

2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone: is a synthetic organic compound with the molecular formula C17H9ClF3NO3 and a molecular weight of 367.71 g/mol . This compound is known for its unique chemical structure, which includes a naphthoquinone core substituted with a chloro group and a trifluoromethoxy aniline moiety. It has gained significant attention in scientific research due to its diverse range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone typically involves the following steps :

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-1,4-naphthoquinone and 4-(trifluoromethoxy)aniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is typically heated to facilitate the formation of the desired product.

    Catalysts and Reagents: Catalysts such as palladium or copper may be used to enhance the reaction efficiency. Common reagents include bases like potassium carbonate or sodium hydroxide to deprotonate the aniline and promote nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of a base.

Major Products

    Oxidation: Quinone derivatives with modified functional groups.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone has a wide range of applications in scientific research :

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Studied for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone involves its interaction with molecular targets such as enzymes and proteins . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone can be compared with other similar compounds, such as:

  • 2-Chloro-3-[4-phenoxyanilino]naphthoquinone
  • 2-Chloro-3-[3-chloro-4-methylanilino]naphthoquinone
  • 2-Chloro-3-[4-isopropylanilino]naphthoquinone

These compounds share a similar naphthoquinone core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity . The presence of the trifluoromethoxy group in this compound imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets.

Properties

IUPAC Name

2-chloro-3-[4-(trifluoromethoxy)anilino]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClF3NO3/c18-13-14(16(24)12-4-2-1-3-11(12)15(13)23)22-9-5-7-10(8-6-9)25-17(19,20)21/h1-8,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJDXLBYGGJKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763130-52-5
Record name 2-CHLORO-3-(4-(TRIFLUOROMETHOXY)ANILINO)NAPHTHOQUINONE
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